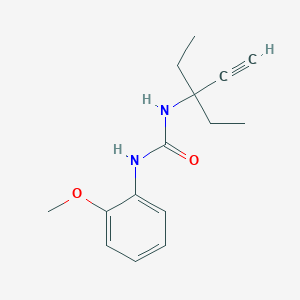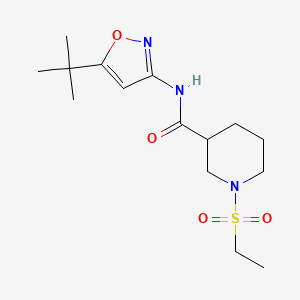![molecular formula C20H22N6O B5338721 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a unique structure and exhibits certain biochemical and physiological effects that make it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes that are involved in cellular processes. Specifically, it has been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of effects on cellular processes. It has been shown to inhibit the proliferation of cancer cells, as well as the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine in lab experiments is its unique structure, which allows for the investigation of its potential as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are a number of future directions for research on 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine. One potential direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to investigate its effects on other cellular processes, such as angiogenesis and apoptosis. Additionally, further research could be done to elucidate its mechanism of action, which would allow for more targeted investigations of its effects.
Méthodes De Synthèse
The synthesis of 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form the final product.
Applications De Recherche Scientifique
The potential applications of 4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine in scientific research are vast. This compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-3-5-17(6-4-15)20(27)25-11-9-24(10-12-25)18-13-19(22-14-21-18)26-8-7-16(2)23-26/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDIHVZSACHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5338639.png)

![N,1-dimethyl-6-propyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338657.png)
![4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzonitrile](/img/structure/B5338667.png)

![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![3-amino-6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5338686.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)

